

# Technical Support Center: Digoxigenin (DIG) Southern Blot Stripping and Re-probing

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## Compound of Interest

Compound Name: *Digoxigenone*

Cat. No.: *B15342972*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stripping and re-probing digoxigenin-labeled Southern blots.

## Troubleshooting Guide

This guide addresses specific issues that may arise during the stripping and re-probing process.

Problem	Possible Cause(s)	Recommended Solution(s)
No signal or very weak signal after re-probing	<p>1. Incomplete Stripping: Residual probe from the first hybridization can block target DNA. 2. Loss of Target DNA: Harsh stripping conditions may have removed the DNA from the membrane. 3. Membrane Dried Out: Allowing the membrane to dry at any stage can irreversibly bind the initial probe and reduce hybridization efficiency.<a href="#">[1]</a><a href="#">[2]</a> 4. Inefficient Re-probing: Issues with the new probe's labeling, hybridization temperature, or detection steps.</p>	<p>1. Verify Stripping Efficiency: Before re-probing, expose the stripped membrane to the detection substrate. If a signal is present, the stripping was incomplete; repeat the stripping procedure.<a href="#">[1]</a> 2. Use Milder Stripping Conditions: Opt for a lower temperature or a less harsh stripping buffer. 3. Maintain Membrane Hydration: Ensure the membrane remains wet throughout all washing, stripping, and re-probing steps. <a href="#">[1]</a><a href="#">[3]</a> 4. Optimize Re-probing: Confirm the new probe is correctly labeled and use optimized hybridization and detection protocols.</p>
High background after re-probing	<p>1. Incomplete Stripping of Previous Detection Reagents: Residual anti-DIG antibody can cause background. 2. Non-specific Probe Binding: Insufficient blocking or overly relaxed hybridization/washing conditions. 3. Membrane Damage: Physical defects on the membrane can be exacerbated by stripping, leading to non-specific binding. <a href="#">[1]</a></p>	<p>1. Ensure Thorough Washing: After stripping, wash the membrane extensively to remove all traces of the previous probe and detection reagents. 2. Optimize Blocking and Washing: Use adequate blocking solution and perform stringent washes after hybridization to minimize non-specific binding. 3. Handle Membrane with Care: Use forceps and avoid touching the membrane surface.</p>
Patchy or uneven signal	<p>1. Uneven Stripping: Inconsistent exposure of the</p>	<p>1. Ensure Complete Submersion: Use sufficient</p>

	membrane to the stripping solution. 2. Membrane Sticking During Washes: If the membrane sticks to the container, it can lead to uneven washing and stripping. [4] 3. Uneven Probe Distribution: Insufficient volume of hybridization solution or inadequate agitation.	volume of stripping solution to fully cover the membrane and ensure gentle agitation. 2. Use a Hybridization Bottle or a Larger Container: This prevents the membrane from sticking to the sides. 3. Optimize Hybridization: Use an adequate volume of hybridization buffer and ensure continuous, gentle agitation.
Membrane becomes brittle or discolored	1. Harsh Stripping Conditions: High concentrations of NaOH or high temperatures can damage the membrane. 2. Incorrect Membrane Type: Some membranes may not be robust enough for multiple stripping and re-probing cycles.	1. Reduce Stripping Severity: Lower the temperature or incubation time of the stripping step. 2. Use Nylon Membranes: Positively charged nylon membranes are generally more durable for stripping and re-probing.

## Frequently Asked Questions (FAQs)

Q1: How many times can I strip and re-probe a DIG Southern blot?

A1: With careful handling and optimized protocols, a DIG-labeled Southern blot on a nylon membrane can often be stripped and re-probed multiple times (some sources suggest 3-5 times).[5] However, some loss of signal is expected with each cycle.[6]

Q2: Is it essential to keep the membrane wet if I plan to re-probe?

A2: Yes, this is a critical step. Once the membrane dries, any remaining probe can become permanently bound, making stripping ineffective.[1][2][3] Always keep the membrane in a suitable buffer (e.g., 1x TE or 0.1% SDS) if not proceeding immediately to the next step.[1]

Q3: Can I use the same stripping protocol for both DNA and RNA probes?

A3: While some stripping solutions work for both, RNA is more susceptible to degradation, especially with alkaline solutions like NaOH. For Northern blots (RNA), milder stripping conditions are often recommended.<sup>[1]</sup> The protocol provided below is optimized for DNA Southern blots.

Q4: My stripping procedure seems to be removing my target DNA. What can I do?

A4: If you suspect loss of target DNA, reduce the harshness of your stripping protocol. You can decrease the temperature, shorten the incubation time, or use a milder stripping solution. For example, instead of a harsh NaOH-based buffer, you could try a buffer with a lower concentration of SDS at a moderate temperature.<sup>[1]</sup>

Q5: Can I reuse my DIG-labeled probe?

A5: Yes, one of the advantages of the DIG system is the stability of the labeled probe. The hybridization solution containing the probe can be stored at -20°C and reused. Before reuse, the solution should be denatured again by heating.<sup>[3][5]</sup>

## Experimental Protocol: Stripping and Re-probing a DIG-Labeled Southern Blot

This protocol outlines the steps to remove a DIG-labeled probe from a Southern blot on a nylon membrane and prepare it for re-hybridization with a new probe.

Materials:

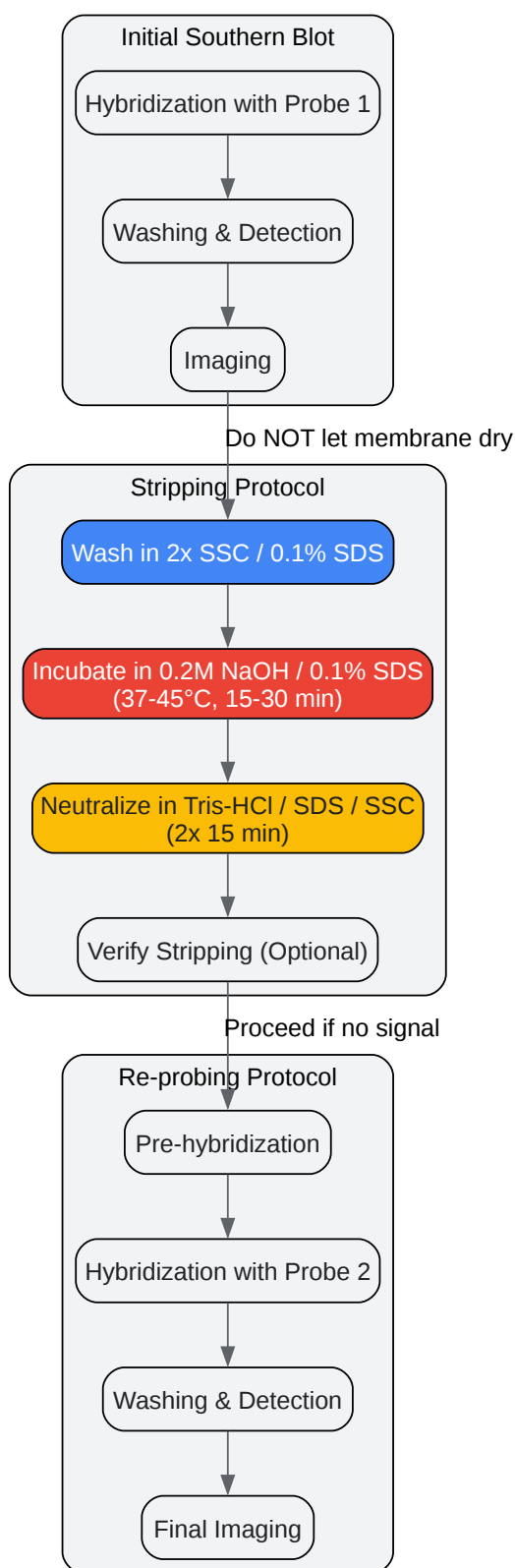
- Stripping Buffer: 0.2 M NaOH, 0.1% SDS (w/v)
- Neutralization Buffer: 0.2 M Tris-HCl (pH 7.5), 0.1% SDS, 1x SSC
- Washing Buffer: 2x SSC, 0.1% SDS
- Pre-hybridization Buffer
- New DIG-labeled probe
- Hybridization oven or water bath

#### Procedure:

- Initial Wash:
  - After completing the detection and imaging of the first probe, do not allow the membrane to dry.
  - Wash the membrane briefly in washing buffer (2x SSC, 0.1% SDS) to remove any residual detection substrate.
- Stripping the Probe:
  - Place the membrane in a clean, sealed container.
  - Add a sufficient volume of pre-warmed Stripping Buffer (0.2 M NaOH, 0.1% SDS) to completely submerge the membrane.
  - Incubate for 15-30 minutes at 37-45°C with gentle agitation.[\[7\]](#)
- Neutralization:
  - Carefully pour off the Stripping Buffer.
  - Rinse the membrane twice with the Neutralization Buffer (0.2 M Tris-HCl pH 7.5, 0.1% SDS, 1x SSC) for 15 minutes each time at room temperature with gentle agitation.[\[7\]](#)
- Verification of Stripping (Optional but Recommended):
  - To ensure the original probe has been completely removed, you can perform a mock detection step.
  - Incubate the stripped membrane with the chemiluminescent substrate as per your standard detection protocol.
  - Expose the membrane to X-ray film or an imager. No signal should be detected. If a signal is present, repeat the stripping and neutralization steps.[\[1\]](#)
- Re-probing:

- Once stripping is confirmed, proceed directly to the pre-hybridization step of your standard Southern blot protocol.
- Incubate the membrane in pre-hybridization buffer for at least 1-2 hours.
- Denature your new DIG-labeled probe and add it to fresh hybridization buffer.
- Hybridize, wash, and perform the detection steps according to your established protocol for the new probe.

## Experimental Workflow Diagram



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Caption: Workflow for stripping and re-probing a DIG-labeled Southern blot.

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